molecular formula C13H11NO B101857 3-Methoxy-9H-carbazole CAS No. 18992-85-3

3-Methoxy-9H-carbazole

Cat. No. B101857
CAS RN: 18992-85-3
M. Wt: 197.23 g/mol
InChI Key: BISIQSCKDZYPLR-UHFFFAOYSA-N
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Description

3-Methoxy-9H-carbazole is a chemical compound with the empirical formula C13H11NO . It is a photosensitizer and has been found to have anti-breast cancer activity and induces apoptosis .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-9H-carbazole consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Methoxy-9H-carbazole is a solid compound . Its molecular weight is 197.23 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of N-methoxycarbazole derivatives

Specific Scientific Field

Chemical Engineering and Technology

Summary of the Application

3-Methoxy-9H-carbazole is used in the synthesis of N-methoxycarbazole derivatives, including those with sterically demanding, benzannulated, or strongly electron-donating or -withdrawing substituents .

Methods of Application or Experimental Procedures

Various N-methoxycarbazole derivatives were directly prepared in good-to-moderate yields by the Pd2(dba)3CHCl3/9,9-dimethyl-4,5-bis(diphenyl-phosphino)xanthene-catalyzed reactions of the corresponding dibromobiphenyl compounds and methoxyamine .

Results or Outcomes

Based on this methodology, the first total synthesis of 3,3’-[oxybis(methylene)]bis(9-methoxy-9H-carbazole), an antimicrobial dimeric carbazole alkaloid previously isolated from the stem bark of Murraya koenigii, was achieved in 18% yield over seven steps from 1,2-dibromobenzene .

Antimicrobial Agents

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Carbazole derivatives, including 3-Methoxy-9H-carbazole, have shown significant biological activities, of which its antimicrobial and antifungal activities are the most studied .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

These alkaloids possess a broad range of biological activities, such as antimicrobial , antiangiogenic , and inhibitory effects on NO production in lipopolysaccharide-stimulated BV-2 microglial cells .

Antimicrobial Agents

Results or Outcomes

Carbazole derivatives (8a), (8d), (9c), and (9d), having methoxy groups and chloro groups in heterocyclic moieties, demonstrated moderate to good antibacterial activities .

Optoelectronic Applications

Specific Scientific Field

Electrical Engineering and Technology

Summary of the Application

Polycarbazole and its derivatives, including 3-Methoxy-9H-carbazole, encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Results or Outcomes

These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Antidiabetic Agents

Summary of the Application

Carbazole derivatives, including 3-Methoxy-9H-carbazole, have shown significant biological activities, of which its role in the pathogenesis and development of diabetes is noteworthy .

Results or Outcomes

Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Synthesis of Novel 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl Acetamide Analogues

Summary of the Application

3-Methoxy-9H-carbazole is used in the multi-step synthesis and characterization of novel 2-(3-methoxy-9H-carbazol-9-yl)-N-phenyl acetamide analogues .

Methods of Application or Experimental Procedures

These analogues were synthesized from 2-(3-methoxy-9H-carbzol-9-yl)acetyl chloride with substituted aromatic primary amines in the presence of an organic base such as triethylamine and methylene dichloride under reflux conditions .

Results or Outcomes

The bioevaluation of these newly synthesized compounds has been studied by evaluating their antibacterial and antifungal activities against various kinds of bacterial and fungal strains .

Safety And Hazards

The safety information for 3-Methoxy-9H-carbazole indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P301 + P312 + P330, which advise that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

3-methoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISIQSCKDZYPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334092
Record name 3-Methoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-9H-carbazole

CAS RN

18992-85-3
Record name 3-Methoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bis-1,3(N-3'-methoxycarbazolyl)propane. Reaction of p-methoxyphenylhydrazine hydrochloride with cyclohexanone (exothermic) was carried out as for the methyl substituted compound (See Liebigs Ann. der Chemie, 359, 52, 1908) in 82% yield, mp 105°-7.5° C. This compound was dehydrogenated with 10% palladium on charcoal in xylene, as above, to give 74% of 3-methoxycarbazole, recrystallized from benzene/heptane, mp 148.5°-9.5° C (lit. mp 150.5°-1.0° C).
[Compound]
Name
1,3(N-3'-methoxycarbazolyl)propane
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[Compound]
Name
methyl
Quantity
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catalyst
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
B kumar goud Bhatthula, J reddy Kanchani… - Tetrahedron, 2019 - Elsevier
… Two possibilities exist in 20, which gives a mixture of 2 and its regioisomer 3-methoxy-9H-carbazole-1-carboxylic acid methyl ester 2a (combined yields of 93%, 2/2a, 2.5:1); Mukonine (2…
Number of citations: 19 www.sciencedirect.com
MCS Subha - Tetrahedron, 2019 - agris.fao.org
… , mukolidine, mukoline, glycozoline, 3-methoxy-9H-carbazole-1-carboxylic acid methyl ester… )-methanol, 3-methoxy-9H-carbazole-1-carbaldehyde, 3-methoxy-9H-carbazole-1-carboxylic …
Number of citations: 0 agris.fao.org
S Nasiri, M Hosseinnezhad, M Rabiei… - Journal of Molecular …, 2023 - Elsevier
… By simply adding a phenyl bridge (as a -conjugated bridge) between two donor units made up of 3‑methoxy-9H-carbazole and 3,6-di‑tert‑butyl‑9H-carbazole and a constant acceptor …
Number of citations: 2 www.sciencedirect.com
M Mao, QS Li, XL Zhang, GH Wu, CG Dai, Y Ding… - Dyes and …, 2017 - Elsevier
… For comparison, three different arylamine chromophores namely 3-methoxy-9H-carbazole (CBZ-B), triphenylamine (TPA-B) and phenoxazine (POZ-B) were separately appended onto …
Number of citations: 29 www.sciencedirect.com
H Liu, J Li, G Li, B Zhang, Q Zhan, Z Liu, C Zhou, K Li… - Dyes and …, 2020 - Elsevier
… The target compounds were synthesized trough Buckwald-Hartwig coupling reaction between Me-2-Br and the corresponding donor unit of carbazole (Cz), 3-methoxy-9H-carbazole (1) …
Number of citations: 4 www.sciencedirect.com
S Nasiri, M Hosseinnezhad, M Rabiei, A Palevicius… - Optical Materials, 2022 - Elsevier
… The synthesis route and characterization of all intermediates containing 3,4-dichloro-9H-thioxanthene-9-one (3) and 3-methoxy-9H-carbazole (4), have been reported in the literature [23…
Number of citations: 4 www.sciencedirect.com
M Kaur, R Kumar - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
… In 2019, a series of carbazole alkaloids such as murrayafoline A (16 a), koenoline (16 b), mukoeic acid (16 c), 3-Methoxy-9H-carbazol-1-yl)-methanol (16 d), 3-methoxy-9H-carbazole-1-…
Number of citations: 7 onlinelibrary.wiley.com
R Pashazadeh, P Pander, A Lazauskas… - The journal of …, 2018 - ACS Publications
… Moreover, electron-rich donor, 3-methoxy-9H-carbazole, is used to investigate the effect of methoxy substitution on the carbazole moiety. All four emitters behave as multifunctional …
Number of citations: 86 pubs.acs.org
K Sun, Y Sun, D Liu, Y Feng, X Zhang, Y Sun… - Dyes and Pigments, 2017 - Elsevier
… As Scheme 1 shows, the compound 9-(4'-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-3-methoxy-9H-carbazole (MCBP) was synthesized by the classic Ullmann reaction. The MCBP …
Number of citations: 29 www.sciencedirect.com
D Zhu, M Chen, M Li, B Luo, Y Zhao, P Huang… - European journal of …, 2013 - Elsevier
Carbazole moiety is an important scaffold with a variety of biological applications, for example, anti-oxidative stress. Our previous synthesized carbazoles were screened for their …
Number of citations: 100 www.sciencedirect.com

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